molecular formula C6H5N3O2S2 B12886760 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 630403-88-2

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Katalognummer: B12886760
CAS-Nummer: 630403-88-2
Molekulargewicht: 215.3 g/mol
InChI-Schlüssel: OQWCCQVEWAKVGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thioalcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, thioalcohols

    Substitution: Amino derivatives, alkoxy derivatives

Wissenschaftliche Forschungsanwendungen

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one
  • 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-5-one
  • 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-6-one

Uniqueness

3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both pyrazole and thiazolidinone rings in the same molecule allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Eigenschaften

CAS-Nummer

630403-88-2

Molekularformel

C6H5N3O2S2

Molekulargewicht

215.3 g/mol

IUPAC-Name

3-(3-oxo-1,2-dihydropyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C6H5N3O2S2/c10-4-2-13-6(12)9(4)3-1-7-8-5(3)11/h1H,2H2,(H2,7,8,11)

InChI-Schlüssel

OQWCCQVEWAKVGT-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=S)S1)C2=CNNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.